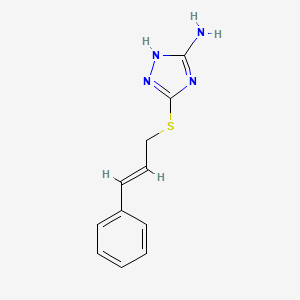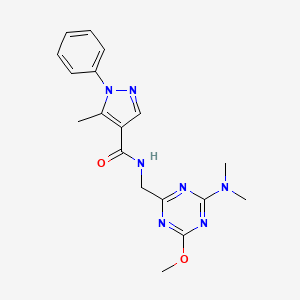
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazole-4-carboxamide derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the general class of pyrazole-4-carboxamides is well-represented, indicating the relevance of this research area.
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides can be achieved through various methods. One approach involves the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines in formic acid, as described in the synthesis of related compounds . Another novel synthetic route utilizes N-(3-(dimethylamino)-2-formylacryloyl)formamide, which reacts with hydrazine hydrate or monosubstituted hydrazines to yield pyrazole-4-carboxamides . These methods highlight the versatility and adaptability of synthetic strategies for constructing the pyrazole-4-carboxamide core.
Molecular Structure Analysis
The molecular structure of pyrazole-4-carboxamide derivatives can be complex, with various substituents influencing the overall molecular conformation and properties. For instance, the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined, showcasing the importance of structural analysis in understanding the compound's biological activity . Such analyses are crucial for the rational design of new compounds with desired properties.
Chemical Reactions Analysis
Pyrazole-4-carboxamides can undergo a range of chemical reactions, depending on their substituents and reaction conditions. For example, they can react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These transformations demonstrate the chemical reactivity of the pyrazole-4-carboxamide scaffold and its potential for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-4-carboxamides are influenced by their molecular structure. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives provide insights into intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for understanding the compound's stability and reactivity . These studies also highlight the importance of electrostatic energy contributions in the stabilization of molecular structures.
Applications De Recherche Scientifique
Synthetic Utility in Medicinal Chemistry
Compounds with dimethylamino, methoxy-triazine, and pyrazole carboxamide functionalities have been extensively studied for their synthetic utility in medicinal chemistry. For example, derivatives of benzo[b][1,6]naphthyridines with carboxamide linkages have shown potent cytotoxic properties against various cancer cell lines, indicating the potential of similar structures for antitumor applications (Deady et al., 2003). These findings suggest that N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide could be a candidate for the development of new anticancer agents.
Antimicrobial and Antifungal Properties
Research on novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has revealed moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008). This indicates the potential antimicrobial and antifungal applications of structurally related compounds, including N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
Potential in Drug Discovery
The structural features of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suggest its utility in the synthesis of novel pharmaceutical agents. Compounds with similar structural elements have been synthesized and evaluated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising anticancer activity (Abdellatif et al., 2014), highlighting the potential of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide in drug discovery.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-12-14(10-20-25(12)13-8-6-5-7-9-13)16(26)19-11-15-21-17(24(2)3)23-18(22-15)27-4/h5-10H,11H2,1-4H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMKUYTYRFADKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

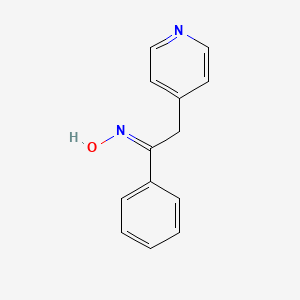

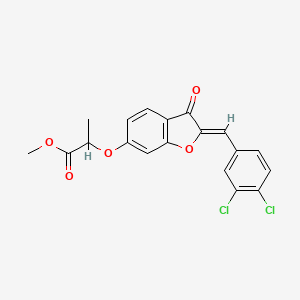

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)
![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)
![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)

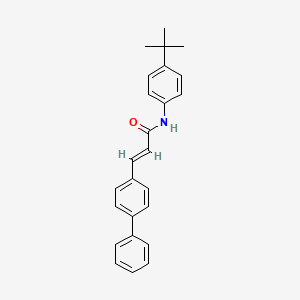
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)
![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)
![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)
